

Application Notes and Protocols for Phthalazine Derivatives as Chemical Probes

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Compound of Interest

Compound Name: *Phthalazin-5-ylmethanamine*

Cat. No.: *B15252432*

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Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Derivatives of phthalazine have been extensively explored and identified as potent inhibitors of a variety of enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs), making them valuable as chemical probes for studying cellular signaling pathways and as starting points for drug discovery.^{[1][2]} While **Phthalazin-5-ylmethanamine** itself is a simple building block, more complex phthalazine derivatives have been successfully developed as potent and selective chemical probes.

This document focuses on the application of substituted phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.^{[3][4][5][6]} We will use a representative phthalazine-based VEGFR-2 inhibitor to illustrate the application of this class of compounds as chemical probes.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).^[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it an important therapeutic target.

Representative Chemical Probe: 4-(4-chlorophenyl)-1-substituted-phthalazine derivatives

For the purpose of these application notes, we will focus on a class of 4-(4-chlorophenyl)-1-substituted-phthalazine derivatives that have been synthesized and evaluated as VEGFR-2 inhibitors.^[6] These compounds serve as excellent examples of how the phthalazine core can be elaborated to create potent and selective chemical probes.

Data Presentation

The following table summarizes the in vitro activity of representative phthalazine derivatives against VEGFR-2 and two cancer cell lines, HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Sorafenib, a known multi-kinase inhibitor including VEGFR-2, is used as a reference compound.

Compound	Modification at position 1	VEGFR-2 IC ₅₀ (μM)	HepG2 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
2g	4-(2-hydroxyethyl)piperazin-1-yl	-	0.18	0.15
3a	4-aminophenylamino	-	-	-
3c	4-hydroxy-3-methoxyphenylamino	-	-	-
4a	4-hydroxyphenylamino	-	0.09	0.12
5a	4-aminobenzyloxy	-	-	-
5b	4-hydroxybenzyloxy	-	-	-
Sorafenib	Reference Compound	0.0321	0.08	0.09

Note: Specific IC₅₀ values for VEGFR-2 for all listed compounds were not provided in the source material, but compounds 2g, 3a, 3c, 4a, 5a, and 5b were identified as highly active derivatives for evaluation against VEGFR-2.[6] Compound 12b from a similar series showed potent VEGFR2 inhibition with an IC₅₀ value of 17.8 μM.[4]

Experimental Protocols

1. General Synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine

This protocol describes the initial steps for synthesizing the precursor for the target phthalazine derivatives.[6]

- Step 1: Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one
 - A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is refluxed.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one.
- Step 2: Chlorination to 1-chloro-4-(4-chlorophenyl)phthalazine
 - 4-(4-chlorophenyl)phthalazin-1(2H)-one is treated with phosphorous oxychloride.
 - The mixture is refluxed until the reaction is complete as monitored by TLC.
 - The excess phosphorous oxychloride is removed under reduced pressure.
 - The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 1-chloro-4-(4-chlorophenyl)phthalazine.

2. In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized phthalazine derivatives against VEGFR-2.

- The VEGFR-2 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are prepared in a kinase buffer.
- The test compounds (phthalazine derivatives) are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations.
- The kinase reaction is initiated by adding the VEGFR-2 enzyme to a mixture of the substrate, ATP, and the test compound in a 96-well plate.
- The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped by adding a solution containing EDTA.

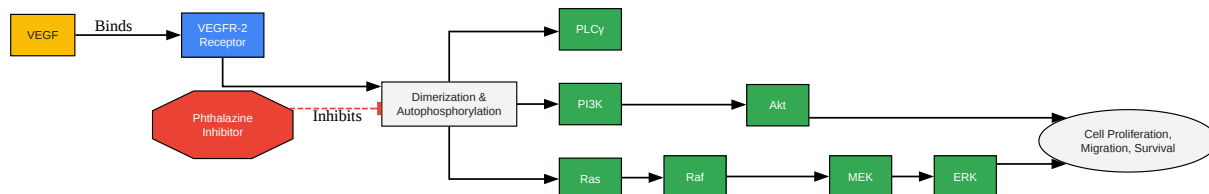
- The amount of ADP produced, which is proportional to the kinase activity, is measured using a suitable method, such as a luminescence-based assay kit.
- The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (with DMSO only).
- IC_{50} values are determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.

3. Cell Proliferation Assay (MTT Assay)

This protocol describes how to evaluate the anti-proliferative effects of the phthalazine derivatives on cancer cell lines.[\[6\]](#)

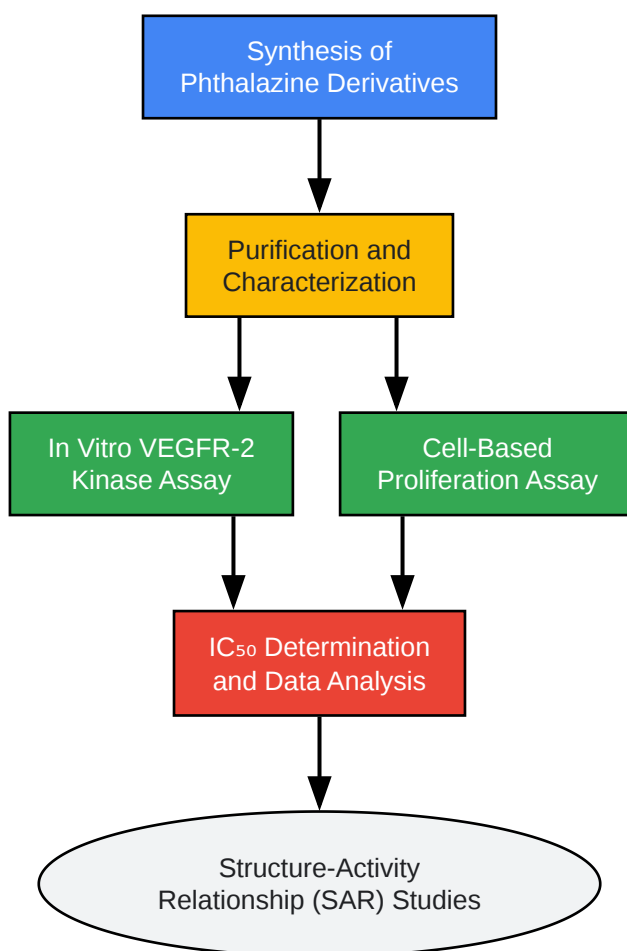
- Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- The cells are then treated with various concentrations of the phthalazine derivatives (or DMSO as a vehicle control) for a specified period (e.g., 48-72 hours).
- After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
- The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
- The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the control cells, and IC_{50} values are determined.

Visualizations



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Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.



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Caption: General experimental workflow for the evaluation of phthalazine probes.

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